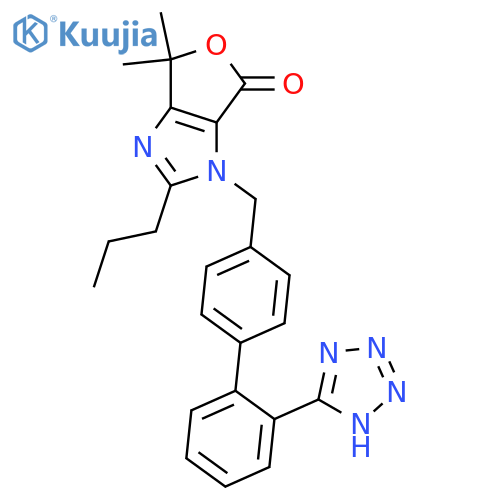

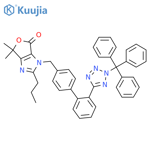

Synthesis of related substances of olmesartan medoxomil

,

Zhongguo Yiyao Gongye Zazhi,

2014,

45(11),

1016-1018